9-Chloro-1,2,3,4-tetrahydroacridine
Overview
Description
Synthesis Analysis
The synthesis of 9-Chloro-1,2,3,4-tetrahydroacridine derivatives involves several chemical reactions, including nucleophilic substitution of chloro groups and cyclization processes. For example, a series of 9-substituted tetrahydroacridines were synthesized by nucleophilic substitution of the chloro group with different nucleophiles in 9-chlorotetrahydroacridine. The latter could be obtained by POCl3 mediated cyclization of an intermediate enamine, prepared by acid-catalyzed condensation of anthranilic acid and cyclohexanone (Tripathi et al., 2006).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through various spectroscopic techniques and crystallography. For instance, X-ray crystallography has been used to determine the crystal structures of related compounds, revealing insights into their geometric configurations, bond lengths, and angles, which are critical for understanding their reactivity and interactions with other molecules (Shi et al., 2007).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including nucleophilic substitutions and interactions with different reagents, leading to the formation of a range of derivatives with diverse properties. These reactions are influenced by the presence of the chloro group and the tetrahydroacridine core, which can participate in electron transfer and addition reactions (Fukuzumi et al., 2004).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting points, and crystalline forms, are pivotal for their application in different research fields. These properties are determined by the compound's molecular structure and substituents, which affect its intermolecular interactions and stability (Roopan & Khan, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various substrates, are essential for understanding the applications and behavior of this compound derivatives in chemical and biological systems. Studies have explored these aspects through experimental and theoretical approaches, highlighting the compound's potential in catalysis, synthesis of novel derivatives, and as intermediates in organic reactions (Sakanishi et al., 1990).
Scientific Research Applications
Antidiabetic Potential
9-Substituted 1,2,3,4-tetrahydroacridine derivatives have shown promise in the management of diabetes. Specifically, 9-chlorotetrahydroacridine, when modified with various heterocycles or sulfa drugs, has demonstrated significant antidiabetic potentials in vivo. The derivatives have been found to improve glucose levels and liver function enzymes in diabetic rats, suggesting potential as antidiabetic agents (Abdel Megeed et al., 2017).
Antitubercular Activities
Tetrahydroacridine derivatives, including those synthesized from 9-chlorotetrahydroacridine, have been explored for their antitubercular activities. These compounds have shown potent activities against M. tuberculosis strains, comparable to standard drugs, thus presenting a potential avenue for tuberculosis treatment (Tripathi et al., 2006).
Corrosion Inhibition
In the field of material science, 9-chloro-1,2,3,4-tetrahydroacridine derivatives have been used as corrosion inhibitors. Studies have found that these compounds, in combination with other inhibitors like Tween-80, can significantly protect mild steel from corrosion in acid mediums. This application is crucial in extending the life and durability of metal structures and components (Zhang et al., 2019).
Optical and Electrochemical Properties
This compound derivatives have been studied for their optical and electrochemical properties. These derivatives exhibit unique absorption and fluorescence properties, making them of interest in materials science for applications such as photovoltaics and optoelectronic devices (Tka et al., 2021).
Anti-Leishmania Properties
These compounds have also been investigated for their antiproliferative properties against Leishmania infantum. Research indicates that the antileishmanial activity of these acridine derivatives depends on their structural groups, showing potential as multitarget drugs for treating leishmaniasis (Di Giorgio et al., 2003).
Mechanism of Action
Target of Action
The primary target of 9-Chloro-1,2,3,4-tetrahydroacridine, also known as tacrine, is acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain . Tacrine also inhibits butyrylcholinesterase activity . This compound has been clinically authorized for the treatment of Alzheimer’s disease .
Mode of Action
The mode of action of this compound involves reversible inhibition of AChE . By inhibiting AChE, tacrine slows the breakdown of acetylcholine, a chemical messenger in the brain . This compound also blocks sodium and potassium channels . Furthermore, it intercalates into double-stranded DNA, which is fueled by charge transfer and π-stacking interactions .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the cholinergic neurotransmitter system . By inhibiting AChE, this compound increases the availability of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . The intercalation into double-stranded DNA can also impact biological processes involving DNA and related enzymes .
Result of Action
The result of this compound’s action is primarily observed in its therapeutic effects against Alzheimer’s disease . By increasing the availability of acetylcholine in the brain, this compound can help alleviate the symptoms of Alzheimer’s disease, a neurodegenerative disorder characterized by insufficient cholinergic neurotransmitter synthesis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-chloro-1,2,3,4-tetrahydroacridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPJWKLHPNECFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202248 | |
Record name | Acridine, 1,2,3,4-tetrahydro-9-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5396-30-5 | |
Record name | 9-Chloro-1,2,3,4-tetrahydroacridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5396-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Chloro-1,2,3,4-tetrahydroacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5396-30-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1235 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acridine, 1,2,3,4-tetrahydro-9-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-CHLORO-1,2,3,4-TETRAHYDROACRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-Chloro-1,2,3,4-tetrahydroacridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YJK4BWG6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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